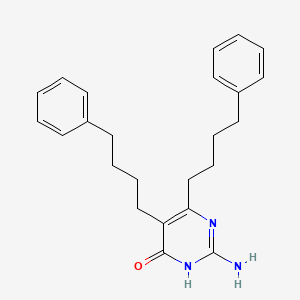
4(3H)-Pyrimidinone, 2-amino-5,6-bis(4-phenylbutyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5,6-bis(4-phenylbutyl)pyrimidin-4(3H)-one is a complex organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5,6-bis(4-phenylbutyl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common approach might include the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions, followed by further functionalization steps to introduce the phenylbutyl groups.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, catalytic processes, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the amino or phenylbutyl groups.
Reduction: Reduction reactions could target the pyrimidine ring or the phenylbutyl substituents.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the amino group or the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (Cl2, Br2) or alkylating agents (R-X) can be employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
2-Amino-5,6-bis(4-phenylbutyl)pyrimidin-4(3H)-one may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.
Industry: Use in the synthesis of advanced materials or as a specialty chemical.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-diphenylpyrimidine: A simpler analog with similar structural features.
2-Amino-5,6-diphenylpyrimidin-4(3H)-one: Another analog with different substituents.
2-Amino-4-phenylpyrimidine: A less complex compound with a single phenyl group.
Uniqueness
2-Amino-5,6-bis(4-phenylbutyl)pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Biological Activity
4(3H)-Pyrimidinone, 2-amino-5,6-bis(4-phenylbutyl)- (CAS Number: 7752-60-5) is a compound with a complex structure that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The molecular formula of 4(3H)-Pyrimidinone, 2-amino-5,6-bis(4-phenylbutyl)- is C24H29N3O. It has a molecular weight of 375.51 g/mol, a density of 1.11 g/cm³, and a boiling point of 559°C at 760 mmHg . The compound's structural features contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that pyrimidinone derivatives can exhibit:
Pharmacological Profile
The pharmacological profile of 4(3H)-Pyrimidinone includes properties that may be beneficial for therapeutic applications:
- Selectivity : Compounds in the pyrimidinone class often exhibit selectivity towards specific kinases, which can reduce off-target effects and enhance therapeutic efficacy .
- Bioavailability : The pharmacokinetics of related compounds suggest favorable absorption and distribution characteristics. For example, certain derivatives showed high bioavailability after oral administration in animal models .
Case Studies and Research Findings
While specific case studies on 4(3H)-Pyrimidinone are scarce, related research provides insights into its potential applications:
- Inhibition of Tumor Growth : Studies on structurally related compounds indicate their ability to inhibit tumor growth in vivo. For instance, research on benzothienopyrimidinones demonstrated their effectiveness against hematopoietic malignancies through the inhibition of Pim kinases .
- Mechanism-Based Action : The mechanism by which pyrimidinones exert their effects often involves the interruption of critical signaling pathways in cancer cells. This includes the inhibition of protein phosphorylation processes essential for cell survival and proliferation .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C24H29N3O |
| Molecular Weight | 375.51 g/mol |
| Density | 1.11 g/cm³ |
| Boiling Point | 559°C |
| Potential Applications | Anticancer agent |
| Mechanism of Action | Kinase inhibition |
Properties
CAS No. |
7752-60-5 |
|---|---|
Molecular Formula |
C24H29N3O |
Molecular Weight |
375.5 g/mol |
IUPAC Name |
2-amino-4,5-bis(4-phenylbutyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C24H29N3O/c25-24-26-22(18-10-8-16-20-13-5-2-6-14-20)21(23(28)27-24)17-9-7-15-19-11-3-1-4-12-19/h1-6,11-14H,7-10,15-18H2,(H3,25,26,27,28) |
InChI Key |
JKYXLBGHVZYXOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCC2=C(N=C(NC2=O)N)CCCCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















